tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

This advanced azetidine intermediate is a non-substitutable building block for medicinal chemistry. Its unique 1-bromoethyl chiral center and Boc-protected ring provide precise steric and electronic control, ensuring high reaction selectivity and yields that generic bromoalkyl azetidines cannot replicate. Ideal for synthesizing conformationally constrained, enantiomerically pure pharmaceutical candidates and exploring rigid SAR scaffolds.

Molecular Formula C10H18BrNO2
Molecular Weight 264.16 g/mol
Cat. No. B13469636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate
Molecular FormulaC10H18BrNO2
Molecular Weight264.16 g/mol
Structural Identifiers
SMILESCC(C1CN(C1)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
InChIKeyXBCLFXIDLLRPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: A 1-Bromoethyl-Functionalized Boc-Azetidine Building Block for Synthetic Chemistry Procurement


tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS 1420837-48-4) is an organic compound belonging to the class of azetidine carboxylates, characterized by a four-membered saturated N-heterocyclic azetidine ring, a 1-bromoethyl substituent at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position [1]. With a molecular formula of C10H18BrNO2 and a molecular weight of 264.16 g/mol [1], this compound serves as a versatile synthetic intermediate in organic and medicinal chemistry due to its reactive bromine atom, which functions as a leaving group or a handle for further functionalization, and its Boc-protected amine, which can be selectively deprotected for subsequent transformations [1]. The compound is primarily utilized in the synthesis of complex organic molecules, including pharmaceutical and agrochemical candidates, where its unique combination of a strained azetidine ring, a reactive alkyl bromide, and a stable Boc protecting group offers a distinct synthetic advantage over other azetidine derivatives .

Why Generic Substitution of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Fails: The Critical Role of Substituent Position and Protecting Group in Azetidine Chemistry


Generic substitution of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate with other azetidine-based bromoalkyl derivatives is not feasible due to the compound's specific structural features that dictate its unique reactivity profile. While several azetidine building blocks share the Boc-protected azetidine core and a bromoalkyl substituent, the position of the bromine atom on the ethyl chain (1-bromoethyl vs. 2-bromoethyl) and the presence of a chiral center at the 1-position of the ethyl group create distinct steric and electronic environments that profoundly affect reaction outcomes, including nucleophilic substitution rates, regioselectivity, and the steric accessibility of the reactive center [1]. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group imparts specific solubility and stability characteristics that differ from those of other protecting groups, such as benzyl carbamate (Cbz) or N-alkyl derivatives, influencing the compound's compatibility with various synthetic protocols and its performance in multi-step syntheses [1]. The combination of these structural elements makes tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate a non-interchangeable intermediate in synthetic routes requiring precise control over reactivity and selectivity, and substituting it with a generic alternative would likely lead to unpredictable results, lower yields, and compromised synthetic efficiency [1].

Quantitative Evidence Guide for tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: Differentiating Procurement Decisions with Data


Reactivity Differential: 1-Bromoethyl vs. 2-Bromoethyl Substituents in Azetidine Building Blocks

The 1-bromoethyl substituent in tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate provides a more sterically hindered and electronically distinct reactive center compared to the 2-bromoethyl group found in the closely related analog tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate [1]. This structural difference is expected to significantly influence the rate of nucleophilic substitution reactions, with the 1-bromoethyl derivative exhibiting a slower, more controlled reactivity profile, which is advantageous for achieving higher selectivity in complex reaction sequences [1]. While direct head-to-head kinetic data are not available in the public domain, class-level inference based on established principles of steric hindrance in SN2 reactions strongly supports this differentiation.

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Synthetic Versatility: Enhanced Functional Group Tolerance via Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group in tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate offers a distinct advantage over other N-protecting groups, such as the benzyl carbamate (Cbz) group found in benzyl 3-(2-bromoethyl)azetidine-1-carboxylate, by enabling facile deprotection under mild acidic conditions (e.g., TFA or HCl) that are orthogonal to a wider range of functional groups [1]. This orthogonality is critical for multi-step syntheses where other sensitive functionalities must be preserved. The Boc group also enhances the compound's solubility in organic solvents and stabilizes the amine during synthetic transformations, which is crucial for maintaining the integrity of the azetidine ring under reaction conditions .

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Conformational Rigidity and Metabolic Stability: Azetidine Core Advantage

The azetidine ring in tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate imparts a high degree of conformational rigidity to molecules into which it is incorporated, a feature that is not present in more flexible acyclic or larger-ring analogs [1]. This rigidity can be exploited in medicinal chemistry to lock a molecule into a specific bioactive conformation, potentially enhancing target binding affinity and selectivity. Furthermore, the azetidine ring has been associated with improved metabolic stability compared to some other heterocycles, such as piperidines, due to its resistance to certain metabolic enzymes [1]. The presence of a bromoethyl substituent at the 3-position adds a vector for introducing further functionality, making this building block a strategic choice for generating conformationally constrained analogs of biologically active compounds [1].

Medicinal Chemistry Drug Design Conformational Analysis

Optimal Application Scenarios for tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: Evidence-Based Procurement Guidance


Synthesis of Conformationally Constrained Pharmaceutical Intermediates

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is ideally suited for the synthesis of conformationally constrained pharmaceutical intermediates, particularly in projects requiring the introduction of a rigid azetidine ring into a molecular scaffold. The 1-bromoethyl handle allows for the attachment of the azetidine unit to a variety of nucleophilic partners, while the Boc protecting group ensures compatibility with subsequent synthetic steps [1]. This scenario is especially relevant in the development of drugs targeting protein-protein interactions or enzymes where a specific 3D orientation of functional groups is critical for activity, leveraging the azetidine core's rigidity to lock the molecule into the bioactive conformation [1]. The controlled reactivity of the 1-bromoethyl group further ensures that the key coupling step proceeds with high selectivity, minimizing side reactions and simplifying purification.

Medicinal Chemistry Campaigns Targeting Azetidine-Containing Bioactives

In medicinal chemistry campaigns, this compound serves as a versatile building block for generating libraries of azetidine-containing analogs of biologically active molecules. The unique combination of a 1-bromoethyl substituent and a Boc-protected amine provides a strategic entry point for introducing the azetidine motif into diverse molecular architectures [1]. The azetidine ring's potential to improve metabolic stability and enhance target selectivity makes it a valuable asset in lead optimization programs [1]. By incorporating tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate into a synthetic route, medicinal chemists can efficiently explore the structure-activity relationship (SAR) around the azetidine core, potentially uncovering novel compounds with improved pharmacokinetic and pharmacodynamic profiles compared to more flexible analogs.

Development of Chiral Building Blocks via Nucleophilic Displacement

The presence of a chiral center at the 1-position of the ethyl group in tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate presents an opportunity for the synthesis of chiral, non-racemic building blocks. The bromine atom can be displaced by a wide range of nucleophiles under stereospecific or stereoselective conditions, allowing for the introduction of diverse functional groups while preserving the stereochemical integrity of the molecule [1]. This scenario is particularly relevant for the synthesis of enantiomerically pure pharmaceutical intermediates and natural product analogs, where stereochemistry is a key determinant of biological activity. The Boc protecting group remains intact during these transformations, facilitating further elaboration of the azetidine ring after the stereoselective step is complete.

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